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Compound Name: 4-Chloro-6-fluoropicolinonitrile
CAS No.: 1807267-53-3
Cat. No.: B6601770
Get Quote
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Technical Guide: 4-Chloro-6-fluoropicolinonitrile
Precision Scaffolds for Next-Generation Picolinate
Herbicides

Executive Summary

4-Chloro-6-fluoropicolinonitrile (CAS 1807267-53-3) represents a critical "pivot point" in the
synthesis of fluorinated pyridine agrochemicals.[1] As a di-halogenated picolinonitrile, it offers
orthogonal reactivity: the 4-chloro position is highly susceptible to nucleophilic aromatic
substitution (

) by amines or thiols, while the 6-fluoro moiety provides lipophilic modulation or a site for metal-
catalyzed cross-coupling.[1] This guide outlines the synthesis, reactivity profile, and handling
protocols for this high-value intermediate, specifically contextualizing its role in the
development of 4-amino-picolinate herbicides (e.g., Florpyrauxifen-benzyl analogs).[1]

Chemical Profile & Physical Properties
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This compound is a member of the halogenated cyanopyridine family. Its asymmetry (4-Cl, 6-F)
allows for sequential, regioselective functionalization, a distinct advantage over symmetric
precursors like 4,6-dichloropicolinonitrile.[1]

Property Specification / Data
CAS Number 1807267-53-3
IUPAC Name 4-Chloro-6-fluoropyridine-2-carbonitrile

Molecular Formula

Molecular Weight 156.54 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 45-50 °C (Estimated based on homologs)
Boiling Point ~240 °C (at 760 mmHg)
. Soluble in DCM, EtOAc, Acetonitrile; Sparingly
Solubility )
soluble in water
LogP ~1.8 (Predicted)
Inert atmosphere (
Storage

), 2—8 °C, protect from moisture

Synthetic Utility & Mechanism[1][2][3][4]
The "Halex" Synthesis Route

The most scalable route to CAS 1807267-53-3 is the controlled Halogen Exchange (Halex)
reaction starting from 4,6-dichloropicolinonitrile.[1] Unlike exhaustive fluorination, which yields
the 4,6-difluoro analog, this process requires precise kinetic control to selectively fluorinate the
C6 position.

e Mechanism: The nitrogen atom of the pyridine ring activates the ortho (C2, C6) and para
(C4) positions. However, the C2 position is blocked by the nitrile group. The C6 position
(ortho to N) is generally more responsive to KF exchange than the C4 position (para) in polar
aprotic solvents, allowing for the isolation of the mono-fluoro intermediate.
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Regioselective Functionalization

The core value of this scaffold lies in its ability to differentiate incoming nucleophiles.

e C4-Position (Chlorine): The 4-position is activated by both the ring nitrogen and the electron-
withdrawing nitrile group at C2.[1] It is the preferred site for

attack by soft nucleophiles (e.g., amines for herbicide synthesis).
e C6-Position (Fluorine): The C6-fluorine bond is stronger but can be activated for Suzuki-

Miyaura coupling or displaced by hard nucleophiles under forcing conditions.[1]

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the synthesis of the scaffold and its downstream conversion
into a herbicide precursor.

Selectivity Logic

C4: Preferred Amination Site

C6: Kinetic Fluorination Site
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Figure 1: Synthetic workflow showing the selective generation of 4-chloro-6-
fluoropicolinonitrile and its conversion to an amino-picolinate herbicide core.

Experimental Protocol: Selective Synthesis
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Objective: Preparation of 4-Chloro-6-fluoropicolinonitrile via controlled Halex reaction. Scale:

100 mmol basis.

Reagents:

4,6-Dichloropicolinonitrile (17.3 g, 100 mmol)[1]

Potassium Fluoride (Spray-dried, 7.0 g, 120 mmol, 1.2 eq)[1]

18-Crown-6 (Catalytic, 5 mol%)[1]

Sulfolane (Dry, 100 mL)

Toluene (for azeotropic drying)

Procedure:

Drying: In a 250 mL 3-neck flask equipped with a Dean-Stark trap, combine KF and Toluene.
Reflux to remove trace water azeotropically.[1] Remove Toluene via distillation.[1]

Reaction: Add Sulfolane, 4,6-Dichloropicolinonitrile, and 18-Crown-6 to the dry KF.

Heating: Heat the mixture to 140 °C under

. Monitor via GC-MS or HPLC every 30 minutes.

o Critical Checkpoint: The reaction must be stopped when the ratio of mono-fluoro (product)
to di-fluoro (over-reaction) is optimal (typically ~85:15).[1] Prolonged heating leads to 4,6-
difluoropicolinonitrile.[1]

Workup: Cool to room temperature. Pour into water (500 mL) and extract with Ethyl Acetate
(3x100 mL).

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate
the 4-chloro-6-fluoro isomer from unreacted starting material and di-fluoro byproduct.[1]
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Application Case Study: Amination for Herbicide
Synthesis

The primary utility of CAS 1807267-53-3 is as a scaffold for 4-amino-picolinates.[1] The
electron-deficient nature of the pyridine ring, enhanced by the 2-cyano group, makes the 4-
chloro substituent an excellent leaving group.[1]

Protocol (General Amination):
e Dissolve 4-Chloro-6-fluoropicolinonitrile (1.0 eq) in THF.

e Add the desired amine (e.g., ammonia, methylamine, or a substituted aniline) (1.1 eq) and a
base (Triethylamine, 1.5 eq).

» Stir at 50-60 °C.

o Observation: The reaction proceeds cleanly at the C4 position. The C6-fluorine remains
intact due to the higher bond strength and the specific electronic activation pattern that
favors C4 attack by nitrogen nucleophiles in this system.[1]

e Outcome: Yields 4-amino-6-fluoropicolinonitrile, which can be hydrolyzed to the
corresponding picolinic acid (herbicide active).[1]

Safety & Handling
e Hazard Identification:

o Acute Toxicity: Nitriles are toxic by ingestion and inhalation.[1] Liberates HCN under strong
acidic conditions.[1]

o Skin/Eye Irritant: Fluorinated pyridines can cause severe irritation.[1]

o Engineering Controls: All reactions involving Halex (high temp) or amination must be
performed in a well-ventilated fume hood.[1]

» Waste Disposal: Aqueous waste from Halex reactions contains fluoride and must be treated
with calcium salts (to precipitate
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) before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [4-Chloro-6-fluoropicolinonitrile CAS number 1807267-
53-3]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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